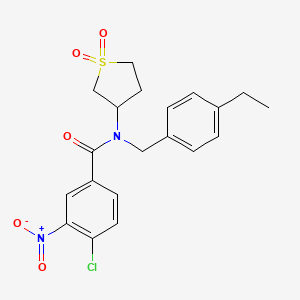
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H21ClN2O5S and its molecular weight is 436.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-nitrobenzamide is a complex organic compound that has garnered interest due to its potential biological activities. The presence of functional groups such as the nitro group and chloro substituent suggests that this compound may exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is C18H20ClN3O5S, with a molar mass of approximately 426.85 g/mol. The structure features a chloro group, a tetrahydrothiophene moiety, and a nitrobenzamide core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₅S |
| Molar Mass | 426.85 g/mol |
| Density | 1.52 ± 0.1 g/cm³ |
| Boiling Point | 687.7 ± 55.0 °C |
| pKa | -2.94 ± 0.20 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in microorganisms and cancer cells alike . Additionally, the chloro substituent may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The nitro moiety's ability to undergo reduction within bacterial cells leads to the formation of toxic intermediates that can cause cell death . In vitro studies have shown that similar nitro compounds are effective against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis.
Anti-inflammatory Effects
The presence of the tetrahydrothiophene ring may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have demonstrated that related compounds can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Nitro compounds have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function . Preliminary studies indicate that derivatives of this compound may inhibit cell proliferation in various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study on related nitro compounds demonstrated their effectiveness against multidrug-resistant bacteria, highlighting the potential for developing new antibiotics based on similar scaffolds .
- Anti-inflammatory Activity : In a model of acute inflammation, a derivative exhibited a significant reduction in paw edema in rats, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity : A recent investigation into structurally similar compounds revealed their capacity to induce apoptosis in breast cancer cells via ROS generation, supporting further exploration into the anticancer properties of this compound.
Eigenschaften
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-2-14-3-5-15(6-4-14)12-22(17-9-10-29(27,28)13-17)20(24)16-7-8-18(21)19(11-16)23(25)26/h3-8,11,17H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDFNMUVVIXRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














